Cas no 26889-86-1 (N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarboxamide,N-(2-aminoethyl)-3-hydroxy-
- N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide
- N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
- AKOS015998424
- SCHEMBL11568743
- LS-08714
- 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-
- DTXSID0067266
- MFCD00984002
- EINECS 248-090-2
- 26889-86-1
- NS00028221
-
- MDL: MFCD00984002
- インチ: InChI=1S/C13H14N2O2/c14-5-6-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,16H,5-6,14H2,(H,15,17)
- InChIKey: LKDKFADINSRVMX-UHFFFAOYSA-N
- SMILES: NCCNC(C1=CC2=CC=CC=C2C=C1O)=O
計算された属性
- 精确分子量: 230.10562
- 同位素质量: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 9
- トポロジー分子極性表面積: 75.4Ų
- Surface Charge: 0
- XLogP3: 1.7
じっけんとくせい
- PSA: 75.35
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB415602-1g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide; . |
26889-86-1 | 1g |
€237.00 | 2025-02-21 | ||
Crysdot LLC | CD12089812-5g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 97% | 5g |
$527 | 2024-07-24 | |
abcr | AB415602-500 mg |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 500MG |
€195.40 | 2023-02-19 | ||
Chemenu | CM246585-5g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 97% | 5g |
$497 | 2021-08-04 | |
abcr | AB415602-1 g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 1g |
€239.00 | 2023-04-24 | ||
abcr | AB415602-500mg |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide; . |
26889-86-1 | 500mg |
€205.00 | 2025-02-21 | ||
A2B Chem LLC | AD55556-1g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | >95% | 1g |
$439.00 | 2024-04-20 | |
TRC | N132395-500mg |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 500mg |
$ 300.00 | 2022-06-03 | ||
Chemenu | CM246585-5g |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 97% | 5g |
$497 | 2024-07-28 | |
TRC | N132395-250mg |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide |
26889-86-1 | 250mg |
$ 185.00 | 2022-06-03 |
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-(2-Aminoethyl)-3-hydroxy-2-naphthamideに関する追加情報
N-(2-Aminoethyl)-3-Hydroxy-2-Naphthamide: A Comprehensive Overview
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide, with the CAS number 26889-86-1, is a compound of significant interest in various scientific and industrial applications. This compound, often referred to as N-(2-aminoethyl)-3-hydroxy-2-naphthamide, belongs to the class of naphthamides, which are derivatives of naphthalene with an amide functional group. The naphthamide structure provides a unique platform for exploring its chemical properties, biological activities, and potential uses in drug development and material science.
The naphthalene framework in this compound is a key structural element that contributes to its stability and reactivity. The presence of the aminoethyl group (-CH₂CH₂NH₂) introduces additional functionality, enhancing its ability to participate in various chemical reactions. The hydroxy group (-OH) at the 3-position further modulates the compound's solubility, acidity, and interaction with biological systems. These features make N-(2-aminoethyl)-3-hydroxy-2-naphthamide a versatile molecule with diverse applications.
Recent studies have highlighted the potential of naphthamides as scaffolds for drug discovery. Researchers have explored their ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The aminoethyl group in this compound has been shown to enhance its bioavailability and targeting capabilities, making it a promising candidate for therapeutic interventions.
In addition to its biological applications, N-(2-aminoethyl)-3-hydroxy-2-naphthamide has been investigated for its role in material science. Its ability to form self-assembled monolayers (SAMs) on surfaces has been leveraged in the development of advanced materials for sensors, electronics, and catalysis. The naphthalene core provides a rigid structure that facilitates ordered assembly, while the functional groups enable surface modification for specific applications.
The synthesis of N-(2-aminoethyl)-3-hydroxy-2-naphthamide typically involves multi-step reactions starting from naphthalene derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of transition metal catalysts has enabled selective formation of the amide bond under mild conditions, reducing the need for harsh reagents.
From an environmental perspective, understanding the fate and transport of N-(2-aminoethyl)-3-hydroxy-2-naphthamide in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its degradation. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks.
In conclusion, N-(2-aminoethyl)-3-hydroxy-2-naphthamide (CAS 26889-86-1) is a multifaceted compound with applications spanning drug discovery, material science, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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